![molecular formula C29H31NO4 B2481394 Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- CAS No. 401916-49-2](/img/no-structure.png)

Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

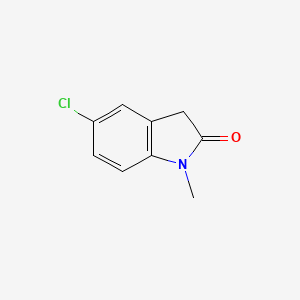

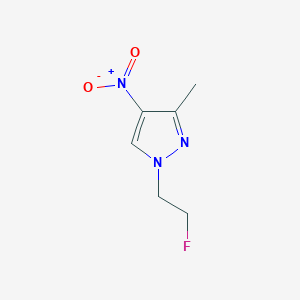

This compound, also known by its CAS number 1233495-02-7, is a complex organic molecule . It is part of the benzenebutanoic acid family and has additional functional groups such as a tert-butyl group and a fluorenylmethoxycarbonyl (Fmoc) group .

Molecular Structure Analysis

The molecular formula of this compound is C29H31NO5, and it has a molecular weight of 473.56 . The molecule includes a benzene ring, a butanoic acid group, a tert-butyl group, and a fluorenylmethoxycarbonyl (Fmoc) group .Physical And Chemical Properties Analysis

This compound has a solubility of 1.7E -4 g/L at 25 ºC and a density of 1.203±0.06 g/cm3 at 20 ºC 760 Torr . Other physical and chemical properties like melting point, boiling point were not found in the sources I accessed.Applications De Recherche Scientifique

Synthesis Applications

- Benzenebutanoic acid derivatives, like those mentioned in the query, are utilized in various synthesis processes. For example, Adamczyk and Reddy (2001) demonstrated the synthesis of non-proteinogenic amino acids, specifically (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, indicating the compound's role in complex organic syntheses (Adamczyk & Reddy, 2001).

Chemical Reactivity Studies

- The study of rotational isomers and their reactivities in chemical processes, as researched by Tanaka et al. (1988), involves compounds related to benzenebutanoic acid. This research provides insights into the behavior of such compounds under various chemical conditions (Tanaka et al., 1988).

Solid Support in Synthesis

- Benzenebutanoic acid derivatives are used as solid-supported reagents in the synthesis of various organic compounds. Zander and Frank (2005) discussed the use of such compounds in the formation of esters, highlighting their utility in organic synthesis (Zander & Frank, 2005).

Crystallography and Structure Determination

- Compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been synthesized and studied using X-ray crystallography by Obreza and Perdih (2012). This indicates the significance of benzenebutanoic acid derivatives in structural chemistry and materials science (Obreza & Perdih, 2012).

Stereochemistry and Enantioselectivity

- The study of stereochemistry in organic synthesis, as explored by Liu et al. (2009), often involves benzenebutanoic acid derivatives. These compounds are crucial in the synthesis of stereochemically complex molecules (Liu et al., 2009).

Linkers in Solid Phase Synthesis

- Benzenebutanoic acid derivatives are used in the development of new linkers for solid-phase synthesis. Bleicher, Lutz, and Wuethrich (2000) reported on the synthesis and applications of such linkers, underscoring their importance in modern synthetic methodologies (Bleicher, Lutz, & Wuethrich, 2000).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)- involves the reaction of 4-tert-butylbenzoic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) followed by coupling with (bR)-4-amino-3-hydroxybutanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The Fmoc protecting group is then removed using piperidine to yield the final product.", "Starting Materials": [ "4-tert-butylbenzoic acid", "fluorenylmethoxycarbonyl chloride (Fmoc-Cl)", "(bR)-4-amino-3-hydroxybutanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "piperidine" ], "Reaction": [ "4-tert-butylbenzoic acid is reacted with Fmoc-Cl in the presence of a base such as triethylamine to yield the Fmoc-protected acid.", "The Fmoc-protected acid is then coupled with (bR)-4-amino-3-hydroxybutanoic acid using DCC and DMAP as catalysts to form the Fmoc-protected amide.", "The Fmoc protecting group is removed using piperidine to yield the final product, Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-." ] } | |

Numéro CAS |

401916-49-2 |

Formule moléculaire |

C29H31NO4 |

Poids moléculaire |

457.57 |

Nom IUPAC |

(2R)-3-amino-4-(4-tert-butylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid |

InChI |

InChI=1S/C29H31NO4/c1-29(2,3)19-14-12-18(13-15-19)16-25(30)26(27(31)32)28(33)34-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-26H,16-17,30H2,1-3H3,(H,31,32)/t25?,26-/m1/s1 |

Clé InChI |

YVMKUNOJJNRDQX-FXDYGKIASA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2481317.png)

![2-fluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2481318.png)

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2481324.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(methylthio)benzamide](/img/structure/B2481327.png)

![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B2481328.png)

![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)